5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride
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Overview
Description
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride is a chemical compound with the molecular formula C6H11N5O.2HCl. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
The primary targets of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride, also known as EN300-26979414, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .
Mode of Action
EN300-26979414 interacts non-covalently with AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, respectively . This interaction inhibits the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .
Biochemical Pathways
The action of EN300-26979414 affects the cholinergic pathway . By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, leading to prolonged neurotransmitter action at the synapse . The downstream effects include enhanced muscle movement, pain responses, and cognitive functions .
Pharmacokinetics
Based on the general properties of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may have promising anti-proliferative effects against certain cancer cells . More research is needed to determine the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of EN300-26979414’s action primarily involve the modulation of cholinergic neurotransmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved muscle movement, pain responses, and cognitive functions .
Biochemical Analysis
Biochemical Properties
The compound 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride has been found to induce the mRNA expression of the GPBAR1 target gene pro-glucagon and show high selectivity over other bile acid receptors .
Cellular Effects
The enzyme inactivation induced by various inhibitors leads to acetylcholine accumulation, hyperstimulation of nicotinic and muscarinic receptors, and disruption of neurotransmission . Uncontrolled acetylcholine can lead to a massive disturbance in the cholinergic system, respiratory arrest, and death .
Molecular Mechanism
According to molecular docking, the compounds interact non-covalently with AChE and BChE and block entry into the enzyme gorge and catalytic site, respectively .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not well-documented. The synthesis process of similar compounds involves extensive hydrogen-bonding interactions .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. Similar compounds have been found to undergo hydroxylation and then conjugation with sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of semicarbazides or thiosemicarbazides using dehydrating agents such as phosphorus oxychloride (POCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with increased hydrogen content .
Scientific Research Applications
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine is unique due to its piperazine moiety, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-piperazin-1-yl-1,3,4-oxadiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-5-9-10-6(12-5)11-3-1-8-2-4-11;;/h8H,1-4H2,(H2,7,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBSABUAIHJDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460749-69-1 |
Source
|
Record name | 5-(piperazin-1-yl)-1,3,4-oxadiazol-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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